molecular formula C14H10FN3O B11811314 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11811314
M. Wt: 255.25 g/mol
InChI Key: JPEPFWNGZJKJEQ-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the aniline moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
  • 2-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)aniline
  • 2-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)aniline

Uniqueness

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions. This fluorine substitution can enhance the compound’s stability and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10FN3O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H,16H2

InChI Key

JPEPFWNGZJKJEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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